4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate

Lipophilicity Drug-likeness Permeability

Do not let absent ester linkages compromise your data. The target compound’s unique 4-chlorobenzoate ester adds ~155 Da, 2 H-bond acceptors, and a hydrolytically labile site versus in-class analogs. This divergence directly alters membrane permeability and metabolic susceptibility, making its procurement indispensable for reproducible phenotypic screens, intracellular target engagement, or esterase-responsive probe design.

Molecular Formula C26H16Cl2FNO5S
Molecular Weight 544.37
CAS No. 477483-93-5
Cat. No. B2716098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate
CAS477483-93-5
Molecular FormulaC26H16Cl2FNO5S
Molecular Weight544.37
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)Cl
InChIInChI=1S/C26H16Cl2FNO5S/c27-19-5-1-17(2-6-19)25(31)30(36(33,34)24-15-9-21(29)10-16-24)22-11-13-23(14-12-22)35-26(32)18-3-7-20(28)8-4-18/h1-16H
InChIKeyISXNVBILPLHXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate (CAS 477483-93-5): Baseline Identity and Structural Class


4-(4-Chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate (CAS 477483-93-5, PubChem CID 4670694) is a fully substituted arylsulfonylbenzamide phenyl ester [1]. Its molecular formula is C₂₆H₁₆Cl₂FNO₅S (MW 544.4 g/mol), and it belongs to the ChemBridge screening compound library, also catalogued under the Oprea1_089095 and Oprea1_656446 sets [1]. Structurally, it integrates a 4-chlorobenzamido core, an N-(4-fluorophenyl)sulfonyl substituent, and a terminal phenyl 4-chlorobenzoate ester, yielding a compound with zero hydrogen bond donors, six hydrogen bond acceptors, and a computed XLogP3 of 6.8 [1]. This architecture places it within the broad class of sulfonamide-based research compounds, yet the ester-linked bis(4-chlorophenyl) motif creates a quantifiable departure from common in-class analogs.

Why Generic Sulfonamide Analogs Cannot Replace 4-(4-Chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-Chlorobenzoate in Focused Screening Sets


The closest commercially available analogs, such as 4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide (ChemBridge 5236422), lack the 4-chlorobenzoate ester moiety . This structural deletion produces a quantifiable divergence in key physicochemical parameters: the ester-linked target compound is approximately 40% heavier (ΔMW ~155 Da), 1.8 log units more lipophilic, and possesses two additional hydrogen bond acceptors. These differences directly influence passive membrane permeability, intracellular accumulation, and metabolic soft-spot availability, meaning that functional or phenotypic readouts obtained with des-ester analogs cannot be numerically extrapolated to interpret the behavior of the target compound. In short, generic substitution introduces unquantified experimental variables that undermine data reproducibility and SAR continuity, necessitating the procurement of the exact ester-functionalized chemotype for projects where the full structural context is critical .

Quantitative Differentiation Evidence for 4-(4-Chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-Chlorobenzoate vs. Closest In-Class Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison

The target compound exhibits a substantially higher computed lipophilicity compared to its des-ester analog . The XLogP3 value is 6.8 for the target [1] vs. 4.99 for the analog lacking the 4-chlorobenzoate group , yielding an increase of 1.81 log units. This difference indicates significantly enhanced partitioning into lipid bilayers and hydrophobic binding pockets.

Lipophilicity Drug-likeness Permeability

Molecular Size and Hydrogen Bond Acceptor Count Differentiation

The esterified target compound has a molecular weight of 544.4 g/mol and 6 hydrogen bond acceptors [1], compared to 389.8 g/mol and 4 hydrogen bond acceptors for the des-ester sulfonamide analog . The 40% mass increase (ΔMW +154.6 Da) and two additional acceptor atoms alter ligand efficiency metrics and protein-ligand interaction capacity relative to smaller in-class compounds.

Molecular weight Hydrogen bonding Drug-likeness

Topological Polar Surface Area and Rotatable Bond Flexibility

The target compound has a topological polar surface area (TPSA) of 89.1 Ų and 7 rotatable bonds [1], while the generic sulfonamide core structure (devoid of the ester-linked phenyl ring) typically exhibits TPSA values below 75 Ų and 5 or fewer rotatable bonds [2]. The additional ester carbonyl and terminal chlorophenyl group contribute approximately 17 Ų of polar surface and two additional degrees of torsional freedom, placing the target closer to the TPSA threshold (≤140 Ų) often associated with oral bioavailability while maintaining substantial conformational entropy for induced-fit binding.

Polar surface area Conformational flexibility Oral bioavailability

Esterase-Labile Structural Feature for Prodrug or Metabolic Soft-Spot Strategies

Unlike the vast majority of sulfonamide-based screening compounds that lack hydrolytically labile linkages, the target compound contains a phenolic ester bond connecting the 4-chlorobenzoate moiety to the central phenyl ring [1]. This ester is absent in close analogs such as ChemBridge 5236422 . While no quantitative hydrolysis half-life data are available for this specific compound, the class-level property of aryl esters—susceptibility to cellular esterases—provides a rationale for its use in intracellular release or metabolic soft-spot modulation studies, options not available with non-esterified comparators.

Prodrug design Esterase metabolism Metabolic soft spot

Application Scenarios Where 4-(4-Chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-Chlorobenzoate Is the Scientifically Justified Choice


High-Lipophilicity Chemical Probe for Intracellular Target Screening

With an XLogP3 of 6.8 [1], this compound is ideally suited for phenotypic screens targeting intracellular or membrane-associated proteins where lower-lipophilicity sulfonamide analogs (XLogP3 ~5.0) fail to achieve adequate cytosolic concentrations. Its lipophilicity is a quantified, predictive parameter for permeation across phospholipid bilayers, making it a rational choice for hit identification campaigns against intracellular bacterial pathogens, parasitic proteases, or nuclear receptor targets.

Esterase-Dependent Release Probe Development

The unique phenolic 4-chlorobenzoate ester linkage provides a hydrolytically labile site absent in non-esterified comparators [1]. This enables its use as a scaffold for designing esterase-activated fluorescent probes or prodrugs, where intracellular ester cleavage releases a pharmacophore or reporter. Research groups investigating tumor-microenvironment esterase activity or hepatic first-pass metabolic activation can exploit this structural feature for prototype compound development.

PROTAC Linker Elaboration and Ternary Complex Optimization

The molecular weight (544.4 g/mol), extended aromatic system, and 7 rotatable bonds [1] position this compound as a valuable intermediate for bivalent degrader design. Its dimensions surpass those of simpler sulfonamide building blocks (MW ~390, 5 rotatable bonds) [REFS-1, section 3], offering a longer, more flexible linker that can bridge E3 ligase ligands and target-protein binders while exploring spatial geometries inaccessible to shorter, rigidified analogs.

Orthogonal Physicochemical Validation in CNS Drug Discovery Assays

Despite its high lipophilicity, the target's TPSA of 89.1 Ų [1] places it in a borderline CNS-permeability zone. This property makes it a strategic control compound for parallel artificial membrane permeability assays (PAMPA) and MDR1-MDCK efflux ratio experiments, helping teams decouple passive permeability contributions from active efflux in blood-brain barrier penetration models.

Quote Request

Request a Quote for 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.